2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenyl derivatives and pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine intermediates. The key steps in the synthesis may involve:
Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-dimethylphenyl group: This step may involve electrophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by:
Inhibition of Enzymes: It may inhibit the activity of specific enzymes, leading to altered cellular processes.
Receptor Binding: The compound may bind to receptors, modulating their activity and downstream signaling pathways.
Pathway Modulation: By affecting key pathways, the compound can influence cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide
- 2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide lies in its specific structural features and the presence of the 4-methoxyphenyl group. This structural variation can lead to differences in biological activity, selectivity, and potency compared to similar compounds.
Properties
IUPAC Name |
2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-15-4-5-17(12-16(15)2)20-13-21-23-27-30(24(32)28(23)10-11-29(21)26-20)14-22(31)25-18-6-8-19(33-3)9-7-18/h4-13H,14H2,1-3H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDNFHVYFZCSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=C(C=C5)OC)C3=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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